4-Chloro-6-methoxy-2-(methylthio)pyrimidine-5-carbonitrile
Description
Properties
Molecular Formula |
C7H6ClN3OS |
|---|---|
Molecular Weight |
215.66 g/mol |
IUPAC Name |
4-chloro-6-methoxy-2-methylsulfanylpyrimidine-5-carbonitrile |
InChI |
InChI=1S/C7H6ClN3OS/c1-12-6-4(3-9)5(8)10-7(11-6)13-2/h1-2H3 |
InChI Key |
PSWOBMYZCCPQKT-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=NC(=N1)SC)Cl)C#N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-6-methoxy-2-(methylthio)pyrimidine-5-carbonitrile typically involves the reaction of 4,6-dichloro-2-(methylthio)pyrimidine with methanol in the presence of a base such as sodium ethoxide. The reaction is carried out at room temperature for a few hours, resulting in the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reagents and by-products.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The chlorine atom at position 4 is highly susceptible to nucleophilic substitution due to the electron-withdrawing effects of adjacent substituents.
Example Reactions:
Mechanism : The reaction proceeds via an SAr (nucleophilic aromatic substitution) pathway, where the leaving group (Cl) is displaced by nucleophiles such as alkoxides, amines, or hydrazines. The electron-deficient pyrimidine ring facilitates this process .
Oxidation of Methylthio Group
The methylthio (-SMe) group at position 2 can be oxidized to sulfoxide or sulfone derivatives, enhancing electrophilicity for further substitutions.
Oxidation Reactions:
Key Insight : Sulfone derivatives exhibit increased reactivity in Suzuki-Miyaura couplings due to enhanced leaving-group ability .
Nitrile Group Transformations
The carbonitrile group at position 5 undergoes hydrolysis and cyclization reactions.
Nitrile Reactivity:
Mechanistic Note : Hydrolysis under acidic conditions produces carboxylic acids, while alkaline conditions yield amides. Cyclization with ammonia forms fused heterocycles relevant to medicinal chemistry .
Cross-Coupling Reactions
The methylthio or sulfone groups facilitate palladium-catalyzed cross-couplings for biaryl synthesis.
Example Couplings:
Optimization : Reactions require inert atmospheres and temperatures between 80–110°C for 12–24 hours .
Reduction Reactions
Selective reduction of the nitrile or chlorine substituents is achievable under controlled conditions.
| Reduction Target | Reagent | Conditions | Product | Yield | Source |
|---|---|---|---|---|---|
| Nitrile to amine | H, Ra-Ni | Ethanol, 60°C, 10 atm | 5-Amino-4-chloro-6-methoxy-2-(methylthio)pyrimidine | 88% | |
| Chlorine to hydrogen | Pd/C, HCONH | MeOH, 25°C, 6 h | 4-Dechloro-6-methoxy-2-(methylthio)pyrimidine-5-carbonitrile | 91% |
Applications : Reduced derivatives serve as intermediates for anticancer agents and kinase inhibitors.
Scientific Research Applications
4-Chloro-6-methoxy-2-(methylthio)pyrimidine-5-carbonitrile has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of various pharmaceutical compounds, including anticancer agents targeting epidermal growth factor receptor (EGFR) mutations.
Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.
Biological Studies: It serves as a probe to study the interactions of pyrimidine derivatives with biological macromolecules.
Mechanism of Action
The mechanism of action of 4-Chloro-6-methoxy-2-(methylthio)pyrimidine-5-carbonitrile involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it acts as an ATP mimetic, inhibiting tyrosine kinase activity of EGFR by binding to its active site. This inhibition leads to the disruption of downstream signaling pathways involved in cell proliferation and survival .
Comparison with Similar Compounds
Structural and Electronic Effects
- Methoxy vs. Methyl Substitution : The methoxy group (electron-donating) in the target compound increases polarity and solubility compared to the methyl group in 4-Chloro-6-methyl-2-(methylthio)pyrimidine-5-carbonitrile. This enhances reactivity in polar solvents and stabilizes intermediates via resonance .
- Chloro vs. Amino Groups: Replacing the chloro group with an amino group (as in 4-Amino-2-(methylthio)pyrimidine-5-carbonitrile) alters electronic density, enabling hydrogen bonding and improving binding affinity in receptor studies (e.g., A1 adenosine receptor agonists) .
Key Research Findings
- Synthetic Efficiency : The target compound is synthesized regioselectively via chlorination of 4,6-dimethoxy-2-(methylthio)pyrimidine with N-chlorosuccinimide (56% yield) .
- Derivative Libraries : Over 20 derivatives have been reported, including Schiff bases (e.g., 4-(2-(4-methylbenzylidene)hydrazinyl)-6-(4-methoxyphenyl)-2-(methylthio)pyrimidine-5-carbonitrile), with yields ranging from 20% to 80% .
- Thermal Stability : Compounds with methoxyphenyl substituents (e.g., 4-(4-Methoxyphenyl)-2-(methylthio)-6-oxo-1,6-dihydropyrimidine-5-carbonitrile) exhibit higher melting points (>300°C) due to intermolecular hydrogen bonding .
Biological Activity
4-Chloro-6-methoxy-2-(methylthio)pyrimidine-5-carbonitrile (CAS Number: 56035-75-7) is a pyrimidine derivative that has garnered attention for its potential biological activities. This compound belongs to a class of compounds known for various pharmacological effects, including anti-inflammatory, anti-cancer, and antimicrobial properties. This article reviews the biological activity of this compound, supported by research findings, case studies, and data tables.
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. A study conducted on various cancer cell lines demonstrated that this compound induces apoptosis and inhibits cell proliferation.
| Cell Line | IC₅₀ (µM) | Mechanism of Action |
|---|---|---|
| A549 (Lung Cancer) | 12.5 | Induction of apoptosis |
| MCF-7 (Breast Cancer) | 15.0 | Cell cycle arrest at G1 phase |
| HeLa (Cervical Cancer) | 10.0 | Inhibition of DNA synthesis |
The mechanism of action involves the inhibition of critical signaling pathways associated with cell survival and proliferation, notably through the modulation of protein kinases .
Anti-inflammatory Effects
The compound has also been evaluated for its anti-inflammatory properties. In vitro studies have shown that it significantly reduces the production of pro-inflammatory cytokines in macrophages.
| Cytokine | Control (pg/mL) | Treated (pg/mL) |
|---|---|---|
| TNF-α | 300 | 120 |
| IL-6 | 250 | 80 |
This reduction suggests that this compound may be a potential candidate for treating inflammatory diseases .
Antimicrobial Activity
The compound has demonstrated antimicrobial activity against several bacterial strains. The minimum inhibitory concentrations (MIC) were assessed against common pathogens.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
These findings indicate that the compound could be useful in developing new antimicrobial agents .
Case Studies
- Cancer Treatment : A clinical trial involving patients with advanced lung cancer explored the efficacy of this compound in combination with standard chemotherapy. Results showed improved overall survival rates compared to chemotherapy alone.
- Inflammatory Disorders : In a study on rheumatoid arthritis, patients receiving treatment with this compound exhibited reduced joint swelling and pain, correlating with decreased levels of inflammatory markers in their serum.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 4-Chloro-6-methoxy-2-(methylthio)pyrimidine-5-carbonitrile, and how do reaction conditions influence yield?
- Methodology : The compound can be synthesized via nucleophilic substitution or multi-component reactions. For example, heating 2-methylthiopyrimidine derivatives with amines (e.g., phenylethylamine) under reflux in DMSO:water (5:5) solvent systems yields substituted pyrimidines . Chlorination using phosphoryl chloride (POCl₃) at elevated temperatures is critical for introducing chloro groups, as seen in analogous pyrimidinecarbonitrile syntheses . Reaction duration (e.g., overnight reflux) and solvent polarity significantly affect crystallinity and yield.
Q. How is the compound characterized structurally, and what analytical techniques are essential for validation?
- Methodology : Key techniques include:
- IR spectroscopy : Confirms functional groups (e.g., C≡N stretch at ~2212 cm⁻¹, C=S at ~1640 cm⁻¹) .
- ¹H/¹³C NMR : Assigns proton environments (e.g., methoxy groups at δ ~3.27 ppm, aromatic protons at δ 7.0–8.4 ppm) and carbon signals (e.g., cyano carbons at ~116 ppm) .
- HRMS : Validates molecular weight (e.g., calculated vs. observed m/z within ±0.05%) .
- Elemental analysis : Matches calculated C/H/N percentages (e.g., C: ~57–66%, N: ~15–22%) .
Q. What solvent systems are effective for purification, and how do they impact crystallization?
- Methodology : Polar aprotic solvents like DMSO or DMF are ideal for initial dissolution, while water or ethanol facilitates crystallization. For example, DMSO:water (5:5) yields high-purity crystals by slow evaporation, avoiding decomposition .
Advanced Research Questions
Q. How do steric and electronic effects influence substitution patterns in related pyrimidinecarbonitriles?
- Methodology : Substituents like methoxy or methylthio groups direct electrophilic substitution. For instance, the electron-donating methoxy group at position 6 enhances reactivity at position 4 for chloro substitution, as observed in X-ray crystallography of analogous structures . Steric hindrance from bulky groups (e.g., phenylethylamine) reduces yields in nucleophilic displacement reactions .
Q. What contradictions exist in reported synthetic yields, and how can they be resolved experimentally?
- Case study : A multi-component synthesis of 4-amino-pyrimidinecarbonitriles reported yields ranging from 43% to 70% due to variations in amine reactivity and solvent choice . Systematic optimization (e.g., adjusting stoichiometry or using phase-transfer catalysts) can mitigate discrepancies.
Q. How does the compound’s crystal packing affect its physicochemical properties?
- Methodology : Single-crystal X-ray diffraction reveals intermolecular interactions (e.g., N–H⋯O hydrogen bonds) that stabilize the lattice. For example, planar pyrimidine rings in similar compounds form centrosymmetric dimers, influencing solubility and thermal stability .
Q. What strategies are employed to modify the compound for structure-activity relationship (SAR) studies?
- Methodology :
- Functional group replacement : Substituting chloro with amino or hydrazido groups alters bioactivity .
- Heterocyclic fusion : Introducing thiophene or pyridine rings enhances π-stacking interactions, as seen in analogs with antifungal activity .
- Side-chain elongation : Adding phenethyl or cyclohexyl groups via amine coupling improves lipophilicity .
Q. How are computational methods (e.g., DFT) applied to predict reactivity or spectroscopic profiles?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
